3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1949816-61-8
VCID: VC3205525
InChI: InChI=1S/C9H14N4.2ClH/c1-2-8-4-9(3-7(1)12-8)13-6-10-5-11-13;;/h5-9,12H,1-4H2;2*1H
SMILES: C1CC2CC(CC1N2)N3C=NC=N3.Cl.Cl
Molecular Formula: C9H16Cl2N4
Molecular Weight: 251.15 g/mol

3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

CAS No.: 1949816-61-8

Cat. No.: VC3205525

Molecular Formula: C9H16Cl2N4

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride - 1949816-61-8

Specification

CAS No. 1949816-61-8
Molecular Formula C9H16Cl2N4
Molecular Weight 251.15 g/mol
IUPAC Name 3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane;dihydrochloride
Standard InChI InChI=1S/C9H14N4.2ClH/c1-2-8-4-9(3-7(1)12-8)13-6-10-5-11-13;;/h5-9,12H,1-4H2;2*1H
Standard InChI Key CRJKSHUIFNDRQL-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2)N3C=NC=N3.Cl.Cl
Canonical SMILES C1CC2CC(CC1N2)N3C=NC=N3.Cl.Cl

Introduction

Structural Characteristics

Molecular Framework and Composition

3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride features a bicyclic nitrogen-containing structure connected to a triazole ring. The core of this compound is the 8-azabicyclo[3.2.1]octane scaffold, which is characterized by a bicyclic structure with a nitrogen atom at the 8-position. This structural motif is particularly notable as it forms the central framework of tropane alkaloids, a class of compounds with diverse biological activities . The compound's uniqueness stems from the attachment of a 1,2,4-triazole ring at the 3-position of the azabicyclo structure, with two hydrochloride molecules forming the salt. This particular arrangement influences the compound's spatial configuration and reactivity profile, contributing to its potential biological interactions.

The 8-azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold represents a structurally rigid framework that has attracted considerable attention in medicinal chemistry. This scaffold is central to the tropane alkaloid family, which includes compounds like cocaine, atropine, and scopolamine that exhibit significant pharmacological effects . The bicyclic structure provides conformational constraint, which can lead to enhanced receptor selectivity and binding affinity. Researchers have developed numerous approaches for the enantioselective construction of this scaffold, highlighting its importance in drug discovery efforts . The unique three-dimensional arrangement of atoms in this scaffold allows for specific spatial presentations of functional groups, which can be critical for biological activity.

The 1,2,4-Triazole Moiety

The 1,2,4-triazole heterocycle in the target compound significantly contributes to its chemical and biological properties. This five-membered ring contains three nitrogen atoms in the 1, 2, and 4 positions, creating a nitrogen-rich environment that influences hydrogen bonding capabilities and electron distribution. Triazole-containing compounds are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties. The incorporation of this moiety into the azabicyclo structure creates a novel chemical entity with potentially enhanced biological interactions. The triazole ring's ability to act as both a hydrogen bond acceptor and a bioisostere for various functional groups makes it a valuable component in medicinal chemistry.

Synthesis Approaches

General Synthetic Strategies

The synthesis of 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride likely involves multi-step organic reactions with careful consideration of stereochemistry. Based on approaches used for similar compounds, the synthesis would typically begin with the construction of the azabicyclo[3.2.1]octane scaffold, followed by functionalization at the 3-position with the triazole moiety. The enantioselective construction of the azabicyclo[3.2.1]octane scaffold has been extensively studied, with various methodologies reported in literature . These approaches generally rely on either stereocontrolled formation of an acyclic precursor that contains the required stereochemical information or direct stereocontrolled formation of the bicyclic structure.

Stereoselective Formation Techniques

The stereochemical control in forming the 8-azabicyclo[3.2.1]octane structure is critical for the compound's properties. As noted in research on similar compounds, there are several methodologies where "the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives" . These approaches are particularly relevant for creating pharmaceutically active compounds, as stereochemistry often directly influences biological activity. The final conversion to the dihydrochloride salt would typically involve treatment with hydrochloric acid to protonate both the tertiary amine in the azabicyclo structure and potentially one of the nitrogen atoms in the triazole ring.

Biological Activities

Structure-Activity Relationships

The biological activity of azabicyclo-triazole compounds is often linked to specific structural features. The rigid bicyclic structure can promote selective binding to biological targets, while the triazole moiety can enhance interactions through hydrogen bonding and π-stacking. Based on studies of related compounds, the position and nature of the triazole attachment significantly influence activity profiles. Table 1 summarizes potential biological activities that might be expected for 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride based on structural analogies.

Table 1: Potential Biological Activities Based on Structural Features

Structural FeaturePotential Biological EffectMechanism
8-azabicyclo[3.2.1]octane scaffoldNeurological activityInteraction with neurotransmitter receptors
1,2,4-Triazole moietyAntimicrobial activityCell wall/membrane disruption
Combined structureAntiviral potentialPossible enzyme inhibition
Dihydrochloride salt formEnhanced bioavailabilityImproved solubility in physiological fluids

Physical and Chemical Properties

Predicted Physicochemical Characteristics

Although specific experimental data for 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is limited, certain properties can be predicted based on its structure and similar compounds. The dihydrochloride salt form typically enhances water solubility compared to the free base, making it potentially more suitable for biological assays and pharmaceutical formulations. The presence of multiple nitrogen atoms in both the azabicyclo scaffold and triazole ring suggests the compound would exhibit basic properties in solution. The molecular weight would be expected to fall within the range suitable for drug development according to Lipinski's rule of five.

Spectroscopic Analysis and Identification

The structural characterization of 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride would typically involve various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the azabicyclo scaffold and the triazole protons. Infrared (IR) spectroscopy would show distinctive absorption bands associated with the N-H stretching of the protonated nitrogen atoms. Mass spectrometry would confirm the molecular weight and fragmentation pattern characteristic of the structure. Table 2 outlines predicted spectroscopic features that would aid in identifying this compound.

Table 2: Predicted Spectroscopic Characteristics

Spectroscopic MethodExpected Key Features
1H NMRSignals for triazole protons (7-9 ppm), azabicyclo framework protons (1-4 ppm)
13C NMRCharacteristic carbon shifts for triazole carbons (140-155 ppm)
IR SpectroscopyN-H stretching (3300-3500 cm-1), C=N stretching (1600-1700 cm-1)
Mass SpectrometryMolecular ion peak and characteristic fragmentation pattern

Chemical Reactivity and Stability

Reaction Patterns

The reactivity of 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride would be influenced by both the azabicyclo structure and the triazole ring. The tertiary amine in the azabicyclo portion, although protonated in the dihydrochloride salt, could potentially participate in nucleophilic reactions when deprotonated. The triazole ring, being electron-deficient, would likely be less susceptible to electrophilic attack but might undergo certain substitution reactions under specific conditions. Understanding these reactivity patterns is crucial for developing synthetic modifications and studying structure-activity relationships.

Stability Considerations

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

Several structurally related compounds have been studied and can provide context for understanding 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride. The 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride represents a close analog, differing only in the triazole isomer and having one less hydrochloride molecule. More complex derivatives include 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane and 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile, which incorporate additional functional groups that modify their properties and potential applications.

Structure-Property Relationships

Comparing these compounds provides insights into how structural modifications affect physicochemical and biological properties. Table 3 presents a comparative analysis of these structurally related compounds, highlighting the impact of specific structural features.

Table 3: Comparative Analysis of Related Azabicyclo-Triazole Compounds

CompoundKey Structural DifferenceEffect on PropertiesPotential Impact on Activity
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride1,2,4-triazole, dihydrochloride saltLikely higher water solubilityPotentially different receptor binding profile
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride1,2,3-triazole, monohydrochloride saltDifferent electron distribution in triazoleAltered hydrogen bonding pattern
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octaneAdditional sulfonyl and oxazole groupsIncreased molecular weight, lipophilicityModified pharmacokinetic properties
4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrileCarbonyl linkage and benzonitrile groupEnhanced rigidity, additional binding siteDemonstrated antiviral and antifungal activities

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